molecular formula C13H7FN2O2 B5605387 2-(4-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-(4-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B5605387
M. Wt: 242.20 g/mol
InChI Key: KQMRBLXJJHBUFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves multi-component reactions and subsequent functionalization steps. Nguyen and Dai (2023) described the preparation of pyrrolidine-2,3-dione derivatives through a three-component reaction, showcasing the versatility of pyrrolidine frameworks in synthesizing complex heterocyclic compounds (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of related compounds features a pyrrolo[3,4-c]pyridine core, often substituted with various groups that significantly influence the compound's properties. For example, Pandi et al. (2001) provided insights into the crystal structure of closely related derivatives, highlighting the conformational preferences and intermolecular interactions within the crystal lattice (Pandi et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often leverage the reactivity of the pyrrolidine dione moiety. Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, demonstrating the compounds' susceptibility to modifications at specific positions and the formation of acyltetramic acids as a result (Jones et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and fluorescence, are pivotal for their application in materials science. Zhang and Tieke (2008) described the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, noting their strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Muszalska et al. (2015) conducted forced degradation and photodegradation studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives, revealing their photolability and stability under various conditions, which is essential for designing compounds with desired durability (Muszalska et al., 2015).

properties

IUPAC Name

2-(4-fluorophenyl)pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-8-1-3-9(4-2-8)16-12(17)10-5-6-15-7-11(10)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMRBLXJJHBUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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